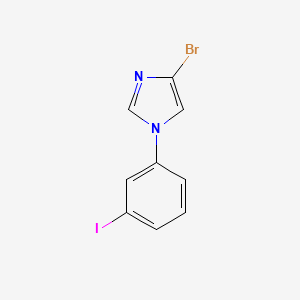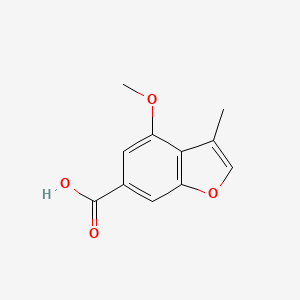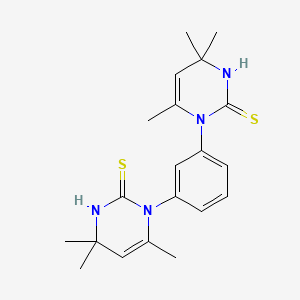
2(1H)-Pyrimidinethione, 1,1'-(1,3-phenylene)bis(3,4-dihydro-4,4,6-trimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2(1H)-Pyrimidinethione, 1,1’-(1,3-phenylene)bis(3,4-dihydro-4,4,6-trimethyl-) is a complex organic compound that belongs to the class of pyrimidinethiones. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The unique structure of this compound, characterized by the presence of pyrimidinethione and phenylene groups, makes it a subject of interest for scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyrimidinethione, 1,1’-(1,3-phenylene)bis(3,4-dihydro-4,4,6-trimethyl-) typically involves multi-step organic reactions. The process may include:
Step 1: Formation of the pyrimidinethione core through cyclization reactions.
Step 2: Introduction of the phenylene group via coupling reactions.
Step 3: Addition of trimethyl groups through alkylation reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Large-scale reactors: for efficient mixing and reaction control.
Catalysts: to enhance reaction rates and yields.
Purification techniques: such as crystallization and chromatography to obtain high-purity products.
化学反応の分析
Types of Reactions
2(1H)-Pyrimidinethione, 1,1’-(1,3-phenylene)bis(3,4-dihydro-4,4,6-trimethyl-) can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Formation of dihydropyrimidinethiones.
Substitution: Introduction of different functional groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, alkylating agents.
Major Products
Oxidation products: Sulfoxides, sulfones.
Reduction products: Dihydropyrimidinethiones.
Substitution products: Various functionalized derivatives.
科学的研究の応用
Chemistry: As a building block for complex organic synthesis.
Biology: Investigating its biological activity and potential as a therapeutic agent.
Medicine: Exploring its use in drug development and disease treatment.
Industry: Utilization in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2(1H)-Pyrimidinethione, 1,1’-(1,3-phenylene)bis(3,4-dihydro-4,4,6-trimethyl-) involves:
Molecular Targets: Interaction with specific enzymes or receptors.
Pathways Involved: Modulation of biochemical pathways, such as signal transduction or metabolic processes.
類似化合物との比較
Similar Compounds
2(1H)-Pyrimidinethione derivatives: Compounds with similar core structures but different substituents.
Phenylene-based compounds: Molecules containing phenylene groups with various functional groups.
Uniqueness
Structural Features: The combination of pyrimidinethione and phenylene groups with trimethyl substitutions.
Chemical Properties: Unique reactivity and stability compared to other similar compounds.
特性
CAS番号 |
63886-72-6 |
|---|---|
分子式 |
C20H26N4S2 |
分子量 |
386.6 g/mol |
IUPAC名 |
4,6,6-trimethyl-3-[3-(4,6,6-trimethyl-2-sulfanylidene-1H-pyrimidin-3-yl)phenyl]-1H-pyrimidine-2-thione |
InChI |
InChI=1S/C20H26N4S2/c1-13-11-19(3,4)21-17(25)23(13)15-8-7-9-16(10-15)24-14(2)12-20(5,6)22-18(24)26/h7-12H,1-6H3,(H,21,25)(H,22,26) |
InChIキー |
XRFMRYLICWPDFU-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(NC(=S)N1C2=CC(=CC=C2)N3C(=CC(NC3=S)(C)C)C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


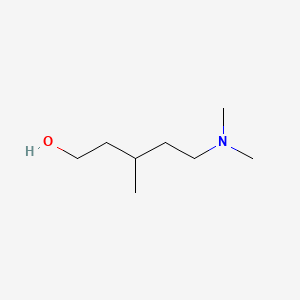
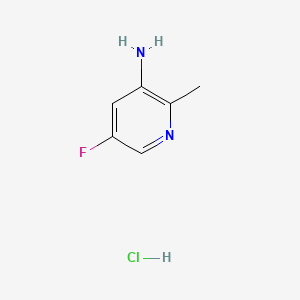

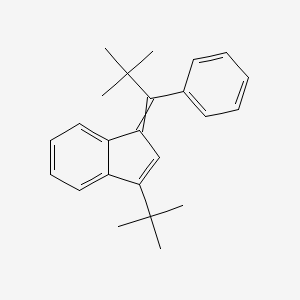

![5-Bromo-1H-[1,2,3]triazolo[4,5-B]pyrazine](/img/structure/B13938756.png)
![1-[4-(5-Chloro-2-benzothiazolyl)-1-piperidinyl]ethanone](/img/structure/B13938757.png)
![3-(5-{5-Bromofuran-2-yl}-[1,3,4]oxadiazol-2-yl)-pyridine](/img/structure/B13938770.png)
![1-Cyclohexyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]-2-methyl-2-phenylbut-3-en-1-one](/img/structure/B13938773.png)
![4-[(2-Bromoacetyl)oxy]-2-naphthalenecarboxylic acid](/img/structure/B13938779.png)
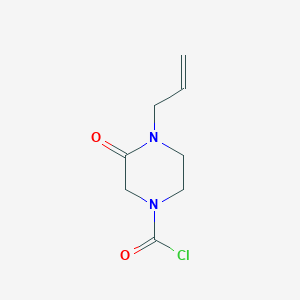
![1-(Benzofuran-2-yl)-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine](/img/structure/B13938801.png)
